molecular formula C20H26ClNO3 B2581306 5-chloro-2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide CAS No. 1797160-33-8

5-chloro-2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Cat. No. B2581306
CAS RN: 1797160-33-8
M. Wt: 363.88
InChI Key: YZKNJDOZKGJLPX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been studied for its potential use in treating various diseases and disorders.

Scientific Research Applications

Neuroleptic Activity and Dopamine Receptor Interaction One notable application of derivatives similar to the specified compound is in the realm of neuroleptic agents. Research on benzamides, including similar structures, has demonstrated potent neuroleptic activity through their interaction with dopamine receptors. For example, studies on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have shown significant neuroleptic properties, including potent and selective antagonism at dopamine receptors, which suggests potential applications in the treatment of psychosis and related disorders (Iwanami et al., 1981), (Usuda et al., 2004).

Antimicrobial and Anticancer Potential Additionally, compounds with similar structures have been explored for their antimicrobial and anticancer properties. For instance, novel series of 1,2,4-triazole derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown promising antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Idrees et al., 2020). Similarly, research on benzamide derivatives has also delved into their anticancer evaluation, indicating their potential in cancer treatment strategies (Salahuddin et al., 2014).

Serotonin Receptor Agonism and Gastrointestinal Motility The design and synthesis of orally active benzamide derivatives have been investigated for their potent serotonin 4 (5-HT4) receptor agonist activity. This research underscores the potential of such compounds in enhancing gastrointestinal motility, demonstrating their applicability in the treatment of gastrointestinal disorders (Sonda et al., 2003).

Synthesis and Chemical Structure Analysis The synthesis and structural analysis of benzamide derivatives, including those with chloro, methoxy, and N-substituted components, have been a focal point of research. Studies have aimed at elucidating their chemical properties, synthesis pathways, and potential as precursors for further chemical modifications, highlighting the compound's significance in medicinal chemistry and drug design (Furuya et al., 1985).

properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c1-24-18-4-3-16(21)10-17(18)19(23)22-11-20(25-2)14-6-12-5-13(8-14)9-15(20)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKNJDOZKGJLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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